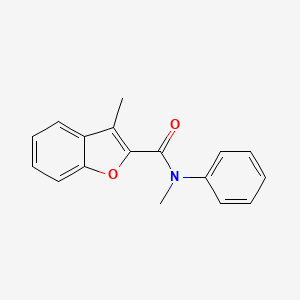

![molecular formula C13H15N3O2S3 B5540962 2-(2-吡啶基)乙基[3,5-双(甲硫基)-4-异噻唑基]氨基甲酸酯 CAS No. 312587-10-3](/img/structure/B5540962.png)

2-(2-吡啶基)乙基[3,5-双(甲硫基)-4-异噻唑基]氨基甲酸酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

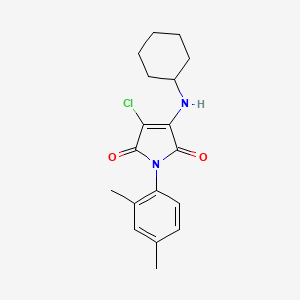

2-(2-pyridinyl)ethyl [3,5-bis(methylthio)-4-isothiazolyl]carbamate, commonly known as Imidacloprid, is a potent insecticide that belongs to the neonicotinoid class of chemicals. It is widely used in agriculture to control pests that damage crops, and also in domestic settings to control household pests. Imidacloprid has gained popularity as a replacement for older, more toxic insecticides due to its high efficacy and low toxicity to humans and animals.

科学研究应用

合成和化学性质

双(羟甲基)取代的杂环及其转化为双(甲基氨基甲酸酯)衍生物的合成,包括基于吡啶基和异噻唑基的衍生物,已得到广泛研究。这些化合物已被评估其抗肿瘤特性,尽管所讨论的具体化合物 2-(2-吡啶基)乙基[3,5-双(甲硫基)-4-异噻唑基]氨基甲酸酯未发现对鼠 P388 淋巴细胞白血病具有活性。这项研究说明了该化学物质在探索新的抗肿瘤剂中的用途 (Anderson & Jones, 1984)。

抗肿瘤活性

进一步的研究合成了双[[(氨基甲酰基)氧基]甲基]取代的吡咯稠合三环杂环,证明了对 P388 淋巴细胞白血病的体内活性,突出了该化合物在癌症研究中的潜力 (Anderson, Heider, Raju, & Yucht, 1988)。

化学合成技术

将取代呋喃转化为 5-酰基异噻唑的一步合成技术展示了该化合物在促进创建杂环系统的新型合成路线中的作用。这些方法对于开发新药和材料具有重要意义 (Guillard, Lamazzi, Meth–Cohn, Rees, White, & Williams, 2001)。

光致发光和传感器开发

对具有可调聚集诱导发射 (AIE) 和分子内电荷转移 (ICT) 特性的含杂原子发光体的研究,类似于所讨论化合物的核心结构,表明其在开发荧光 pH 传感器和用于检测酸性和碱性有机蒸气的化学传感器中的潜在应用。这项研究为该化合物在传感器技术和材料科学中的应用开辟了道路 (Yang, Qin, Lam, Chen, Sung, Williams, & Tang, 2013)。

属性

IUPAC Name |

2-pyridin-2-ylethyl N-[3,5-bis(methylsulfanyl)-1,2-thiazol-4-yl]carbamate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15N3O2S3/c1-19-11-10(12(20-2)21-16-11)15-13(17)18-8-6-9-5-3-4-7-14-9/h3-5,7H,6,8H2,1-2H3,(H,15,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WJHLASSIPVZDID-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=C(C(=NS1)SC)NC(=O)OCCC2=CC=CC=N2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15N3O2S3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001134044 |

Source

|

| Record name | Carbamic acid, [3,5-bis(methylthio)-4-isothiazolyl]-, 2-(2-pyridinyl)ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001134044 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

341.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

312587-10-3 |

Source

|

| Record name | Carbamic acid, [3,5-bis(methylthio)-4-isothiazolyl]-, 2-(2-pyridinyl)ethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=312587-10-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Carbamic acid, [3,5-bis(methylthio)-4-isothiazolyl]-, 2-(2-pyridinyl)ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001134044 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-butyl-8-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)carbonyl]-2,8-diazaspiro[5.5]undecan-3-one](/img/structure/B5540888.png)

![N-[4-methyl-2-(propionylamino)phenyl]-2-thiophenecarboxamide](/img/structure/B5540893.png)

![methyl 4-{[(4-methyl-1-piperazinyl)acetyl]amino}benzoate](/img/structure/B5540904.png)

![2-methyl-4-(3-{[(2S)-4-methyl-2-phenyl-1-piperazinyl]carbonyl}phenyl)-2-butanol](/img/structure/B5540908.png)

![3-{[(1S*,5R*)-3-(tetrahydro-2H-pyran-4-yl)-3,6-diazabicyclo[3.2.2]non-6-yl]carbonyl}-2-pyridinol](/img/structure/B5540910.png)

![2-(1-pyrrolidinyl)-4-{4-[3-(trifluoromethyl)benzoyl]-1-piperazinyl}pyrimidine](/img/structure/B5540940.png)

![isopropyl 4-[(3,5-dimethoxybenzoyl)amino]benzoate](/img/structure/B5540952.png)

![N-{1-[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]ethyl}-2,2-dimethylpropanamide](/img/structure/B5540958.png)

![N'-[2-(benzyloxy)-5-bromobenzylidene]-2-[(5-phenyl-1H-tetrazol-1-yl)thio]acetohydrazide](/img/structure/B5540969.png)